Cas no 898461-41-1 (N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide)
N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide
- N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide
- N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide
- F2571-0615
- 898461-41-1
- AKOS024661364
- N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-fluorophenyl)methyl]oxamide
-
- Inchi: 1S/C24H30FN3O4S/c1-17-10-11-18(2)22(15-17)33(31,32)28-14-6-5-8-20(28)12-13-26-23(29)24(30)27-16-19-7-3-4-9-21(19)25/h3-4,7,9-11,15,20H,5-6,8,12-14,16H2,1-2H3,(H,26,29)(H,27,30)
- InChI Key: YECOHWCJYVSMGO-UHFFFAOYSA-N
- SMILES: C(NCCC1CCCCN1S(C1=CC(C)=CC=C1C)(=O)=O)(=O)C(NCC1=CC=CC=C1F)=O
Computed Properties
- Exact Mass: 475.19410578g/mol
- Monoisotopic Mass: 475.19410578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 772
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 104Ų
N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2571-0615-2μmol |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-41-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2571-0615-5μmol |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-41-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2571-0615-10μmol |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-41-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2571-0615-20μmol |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-41-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2571-0615-1mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-41-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2571-0615-2mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-41-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2571-0615-3mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-41-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2571-0615-4mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-41-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2571-0615-5mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-41-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2571-0615-10mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-41-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide
Introduction to CAS No. 898461-41-1: N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)methylethanediamide
The compound CAS No. 898461-41-1, known as N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)methylethanediamide, is a complex organic molecule with significant potential in the field of drug discovery and biomedical research. This compound has been synthesized to explore its biochemical properties and its potential applications in therapeutic interventions. Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand its structural dynamics and functional properties.
The molecular structure of this compound is characterized by a piperidine ring, which is a six-membered saturated ring containing one nitrogen atom. The piperidine ring is substituted with a sulfonyl group at the 2-position, specifically a 2,5-dimethylbenzenesulfonyl group. This substitution pattern enhances the molecule's stability and potentially improves its pharmacokinetic properties. Additionally, the presence of a fluorophenyl group at the N'-position introduces electronic effects that could influence the compound's reactivity and binding affinity to target proteins.
Recent studies have focused on the synthesis and characterization of this compound using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have provided insights into its molecular weight, purity, and structural integrity. Furthermore, computational studies have been conducted to predict its bioavailability, metabolism, and potential toxicity profiles. These findings are crucial for evaluating its suitability as a lead compound in drug development pipelines.
The synthesis of CAS No. 898461-41-1 involves a multi-step process that includes nucleophilic substitution reactions and coupling reactions. The use of highly efficient catalysts and optimized reaction conditions has significantly improved the yield and quality of the product. Researchers have also explored alternative synthetic routes to enhance scalability and reduce production costs, making this compound more accessible for large-scale studies.
In terms of biological activity, this compound has shown promising results in preliminary assays targeting various disease pathways. For instance, it has demonstrated moderate inhibitory activity against certain kinases involved in cancer progression. Additionally, its ability to modulate ion channels suggests potential applications in treating neurological disorders. However, further studies are required to fully elucidate its mechanism of action and therapeutic efficacy.
The integration of experimental data with computational modeling has provided valuable insights into the molecular interactions of CAS No. 898461-41-1 with biological targets. Docking studies have revealed that the compound binds effectively to specific pockets on target proteins, highlighting its potential as a lead compound for structure-based drug design. Moreover, molecular dynamics simulations have been employed to study the stability of these interactions over time, providing a deeper understanding of its pharmacodynamics.
From an environmental standpoint, researchers have also investigated the biodegradability and eco-toxicity of this compound. Initial findings indicate that it exhibits low toxicity towards non-target organisms, which is a positive attribute for its potential use in agricultural or medical applications. However, further ecological assessments are necessary to ensure its safe deployment in real-world scenarios.
In conclusion, CAS No. 898461-41-1 represents a promising candidate for advancing our understanding of complex molecular systems and their applications in medicine and biotechnology. Its unique structural features, combined with cutting-edge research methodologies, position it as a valuable tool for addressing pressing challenges in healthcare and beyond.
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